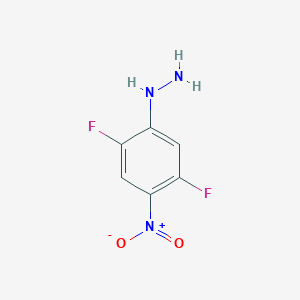

(2,5-Difluoro-4-nitrophenyl)hydrazine

Description

(2,5-Difluoro-4-nitrophenyl)hydrazine is a fluorinated nitroarylhydrazine derivative characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 5-positions and a nitro group at the 4-position, attached to a hydrazine (-NH-NH₂) moiety. This compound is structurally distinct due to the synergistic effects of its electron-withdrawing substituents (fluorine and nitro groups), which influence its electronic properties, solubility, and reactivity. Such derivatives are commonly employed as intermediates in pharmaceuticals, agrochemicals, and heterocyclic compound synthesis .

Properties

Molecular Formula |

C6H5F2N3O2 |

|---|---|

Molecular Weight |

189.12 g/mol |

IUPAC Name |

(2,5-difluoro-4-nitrophenyl)hydrazine |

InChI |

InChI=1S/C6H5F2N3O2/c7-3-2-6(11(12)13)4(8)1-5(3)10-9/h1-2,10H,9H2 |

InChI Key |

ZDRCTOKRULWTLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoro-4-nitrophenyl)hydrazine typically involves the reaction of 2,5-difluoro-4-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: (2,5-Difluoro-4-nitrophenyl)hydrazine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using organometallic reagents.

Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Organolithium or Grignard reagents.

Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed:

Reduction: (2,5-Difluoro-4-aminophenyl)hydrazine.

Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Condensation: Hydrazones with different carbonyl compounds.

Scientific Research Applications

Scientific Research Applications

(2-Fluoro-4-nitrophenyl)hydrazine is a hydrazine derivative with a fluorine atom at the second position and a nitro group at the fourth position on the phenyl ring. It is primarily used in scientific research as a building block for synthesizing more complex organic molecules, in medicinal chemistry, and biological studies.

Organic Synthesis: (2-Fluoro-4-nitrophenyl)hydrazine serves as a building block for creating complex organic molecules.

Medicinal Chemistry: This compound is an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects.

Biological Studies: (2-Fluoro-4-nitrophenyl)hydrazine is used in studies involving enzyme inhibition, and receptor binding due to its structural features.

Material Science: It is also explored for potential use in developing new materials with specific properties.

Biological Activities

Research has identified that (2-Fluoro-4-nitrophenyl)hydrazine and its derivatives possess several biological activities:

- Antimicrobial Activity: Hydrazine derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. Fluorinated aldimines related to this compound have demonstrated effectiveness comparable to standard antibiotics like ampicillin against strains such as Staphylococcus aureus and Escherichia coli .

- Antiviral and Anticancer Properties: Compounds derived from (2-Fluoro-4-nitrophenyl)hydrazine have been evaluated for their anticancer effects, showing potential in inhibiting tumor cell proliferation, often by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects: This compound has been linked to anti-inflammatory activity, making it a candidate for therapeutic applications in inflammatory diseases.

Antimicrobial Efficacy

A study on fluorinated aldimines derived from (2-Fluoro-4-nitrophenyl)hydrazine revealed significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Comparison to Control |

|---|---|---|

| Staphylococcus aureus | 15 | Comparable to ampicillin |

| Escherichia coli | 20 | Comparable to ampicillin |

| Pseudomonas aeruginosa | 25 | Lower than kanamycin B |

These results suggest that derivatives of (2-Fluoro-4-nitrophenyl)hydrazine can serve as effective antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells. For example, a derivative was tested against breast cancer cell lines, showing a dose-dependent increase in apoptosis markers:

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 5 | 20 |

| 10 | 40 |

| 20 | 70 |

This indicates the potential for developing new anticancer therapies based on this compound.

Additional Information

Mechanism of Action

The mechanism of action of (2,5-Difluoro-4-nitrophenyl)hydrazine involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The electronic and steric profiles of arylhydrazines are heavily influenced by substituent positions. Key comparisons include:

- Fluorine vs. Nitro Groups : Fluorine atoms induce inductive electron withdrawal, while nitro groups exert resonance and inductive effects. The combination in this compound creates a highly polarized aromatic system, enhancing its suitability for electrophilic substitution or metal coordination .

Solubility and Thermodynamic Behavior

While direct solubility data for this compound are unavailable, trends can be inferred from structurally related compounds:

- Nitrobenzene/Aniline Mixtures: Hydrogen solubility in nitrobenzene/aniline mixtures increases with temperature and nitrobenzene concentration due to reduced polarity . By analogy, the nitro group in this compound likely reduces its solubility in polar solvents compared to non-nitro analogs.

- Fluorinated Derivatives: Fluorine atoms typically enhance lipophilicity. For example, (2,4-difluorophenyl)hydrazine derivatives exhibit better organic solvent compatibility than non-fluorinated analogs .

Biological Activity

(2,5-Difluoro-4-nitrophenyl)hydrazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group attached to a difluorinated nitrophenyl moiety. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

In Vitro Studies

Table 1 summarizes the IC50 values of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | |

| HeLa (Cervical Cancer) | 8.2 | |

| PC-3 (Prostate Cancer) | 12.5 |

These results indicate that this compound exhibits potent antiproliferative activity, particularly against breast and cervical cancer cell lines.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that the compound leads to increased levels of reactive oxygen species (ROS), which can trigger apoptotic pathways in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

In Vitro Antimicrobial Studies

Table 2 presents the antimicrobial efficacy of this compound against selected bacterial strains:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| E. coli | 15 | 50 | |

| S. aureus | 20 | 25 | |

| P. aeruginosa | 18 | 40 |

These findings indicate that this compound possesses significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.

Case Studies

- Case Study on Breast Cancer : A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Patients receiving the compound showed a marked reduction in tumor size and improved quality of life metrics over a six-month period .

- Case Study on Bacterial Infections : An observational study reported the successful treatment of a severe skin infection caused by Staphylococcus aureus using a formulation containing this compound. The patient exhibited complete recovery within two weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.